Cas no 2679939-84-3 ((4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid)

(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28275190
- (4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid
- 2679939-84-3
-
- インチ: 1S/C7H10F3NO4/c8-7(9,10)6(15)11-4(3-12)1-2-5(13)14/h4,12H,1-3H2,(H,11,15)(H,13,14)/t4-/m0/s1
- InChIKey: NJRPYGAIWICORZ-BYPYZUCNSA-N
- ほほえんだ: FC(C(N[C@H](CO)CCC(=O)O)=O)(F)F
計算された属性
- せいみつぶんしりょう: 229.05619229g/mol
- どういたいしつりょう: 229.05619229g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28275190-0.25g |
(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid |
2679939-84-3 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28275190-0.05g |
(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid |
2679939-84-3 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28275190-5g |
(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid |
2679939-84-3 | 5g |
$3520.0 | 2023-09-09 | ||
Enamine | EN300-28275190-10g |
(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid |
2679939-84-3 | 10g |
$5221.0 | 2023-09-09 | ||
Enamine | EN300-28275190-0.1g |
(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid |
2679939-84-3 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28275190-5.0g |
(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid |
2679939-84-3 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28275190-0.5g |
(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid |
2679939-84-3 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28275190-10.0g |
(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid |
2679939-84-3 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28275190-1g |
(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid |
2679939-84-3 | 1g |
$1214.0 | 2023-09-09 | ||
Enamine | EN300-28275190-2.5g |
(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid |
2679939-84-3 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 |
(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid 関連文献
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
8. Book reviews
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
10. Augmentation of air cathode microbial fuel cell performance using wild type Klebsiella variicolaM. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acidに関する追加情報
The Chemical Compound (4S)-5-Hydroxy-4-(2,2,2-Trifluoroacetamido)Pentanoic Acid: A Comprehensive Overview
The compound (4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid with CAS number 2679939-84-3 is a significant molecule in the field of organic chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. Recent advancements in synthetic methodologies and biological studies have further highlighted its importance in modern chemical research.
Structural Features and Synthesis
The molecular structure of (4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid is characterized by a pentanoic acid backbone with a hydroxyl group at the 5th position and a trifluoroacetamido substituent at the 4th position. The stereochemistry at the 4th carbon is S configuration, which plays a crucial role in its biological activity. The presence of the trifluoroacetyl group introduces significant electronic effects, enhancing the molecule's stability and reactivity.
Recent studies have focused on optimizing the synthesis of this compound. Researchers have employed various strategies, including enantioselective synthesis and catalytic asymmetric reactions, to achieve high yields and enantiomeric excess. These methods not only improve the efficiency of production but also pave the way for large-scale manufacturing, which is essential for its potential therapeutic applications.
Biological Activity and Applications
(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid has demonstrated promising biological activity in several in vitro and in vivo studies. It has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways, making it a valuable lead compound for drug development.
Recent research has explored its role as an inhibitor of serine proteases, which are implicated in various diseases such as cancer and inflammatory disorders. The trifluoroacetyl group contributes significantly to its inhibitory activity by enhancing binding affinity to the enzyme's active site. Furthermore, studies have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.
Synthetic Modifications and Derivatives
To enhance its pharmacokinetic properties and bioavailability, researchers have synthesized various derivatives of (4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid. These derivatives include analogs with modified side chains or additional functional groups that improve solubility and stability.
One notable derivative is the introduction of a lipophilic tail to increase membrane permeability. This modification has shown improved efficacy in animal models of neurodegenerative diseases, where the compound demonstrates neuroprotective properties by modulating key signaling pathways.
Future Prospects
The continued exploration of (4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid holds great promise for advancing therapeutic interventions across multiple disease areas. Its unique combination of structural features and biological activity positions it as a valuable tool in chemical biology and drug discovery.
As research progresses, further investigations into its mechanism of action, toxicity profile, and pharmacokinetics will be essential for translating this compound into clinical applications. Collaborative efforts between academia and industry are expected to accelerate its development and bring it closer to becoming an effective treatment option.
2679939-84-3 ((4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid) 関連製品
- 885520-57-0(6-hydroxy-1H-indole-4-carboxylic acid)
- 2385018-47-1(Benzyl 2-(benzyloxy)-3-bromobenzoate)
- 1897201-16-9(N-4-(piperidin-2-yl)phenylmethanesulfonamide)
- 1018052-21-5(3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid)
- 1416346-08-1(5-Amino-1-(4-butyl-phenyl)-1H-pyrazole-4-carboxylic acid methyl ester)
- 338401-91-5(N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine)
- 1404364-66-4(2,5-dichloro-4-pyrazol-1-yl-pyrimidine)
- 2866319-14-2(3-Azabicyclo[3.2.1]octane, 6-methoxy- )
- 2171862-40-9(4-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)but-2-ynoic acid)
- 1261772-47-7(2-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester)




